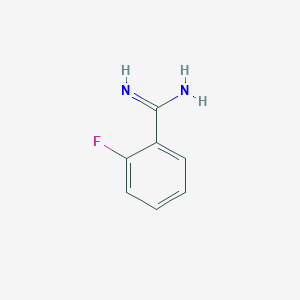

2-Fluorobenzamidine

Übersicht

Beschreibung

“2-Fluorobenzamidine” is a chemical compound with the molecular formula C7H7FN2 . It is also known as “2-Fluorobenzamidine hydrochloride” and has a molecular weight of 138.14 g/mol . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “2-Fluorobenzamidine” can be analyzed using various techniques . These techniques can help in predicting the relative heights of the M+·, (M + 1)+·, etc., peaks in the mass spectrum of a compound, given the natural abundance of the isotopes of carbon and the other elements present in the compound .

Chemical Reactions Analysis

The chemical reactions involving “2-Fluorobenzamidine” can be analyzed using various methods . These methods can help in understanding the fundamentals of volumetric chemical analysis, the role of chemical equilibrium in reactions, and the principles of chemical reactor analysis.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluorobenzamidine” can be analyzed using various techniques . These techniques can help in understanding the melting point, molecular weight, surface area, dynamic light scattering, zeta potential, viscosity, and thermal properties of the compound.

Wissenschaftliche Forschungsanwendungen

Oncology

- A study has shown that a bithiophene-fluorobenzamidine derivative (BFB) has antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice .

- The mice were divided into five groups; control, BFB-treated group, DMBA-treated group, and the last two groups received DMBA then tamoxifen or BFB .

- BFB reduced the tumor incidence by 88% versus 30% after TAM . DMBA significantly increased the expression of CDK1 and HER2 and reduced the expression of p53, p21 (CDKN1A), ESR-α, and CAS3 .

- BFB caused significant down-regulation of CDK1 and HER2 and upregulation of p53, p21, ESR-α, and CAS3 . In the DMBA-treated mice, cancerous cells metastasized to several organs. This was prevented by the administration of BFB .

Medicinal Chemistry

- Fluorine has proven to be remarkably successful in medicinal chemistry, and most drug development programmes will at least explore fluorine during optimisation of a lead compound .

- Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .

- Aryl-fluorinations and higher levels of fluorine such as the introduction of the CF3 group can have these effects too and can increase lipophilicity without metabolic vulnerability .

- An appreciation of subtle stereoelectronic effects controlling intramolecular interactions has been exploited to bias conformations and rigidify structures .

Organic Chemistry

- Fluorine substitution can dramatically influence the chemical outcome in fluoroalkylation reactions .

- The application of fluorination is used to enable a number of reactions, to improve materials properties and even open up new fields of research .

Synthetic Chemistry

- Visible-light-mediated chemical reactions have been used for the synthesis of a variety of molecules, including benzofuran derivatives .

- Nano-based catalysts have been used for the synthesis of benzimidazoles .

Chemical Biology

- Fluorobenzamidine derivatives have shown potential in biomedical applications, such as in the detection and adsorption of pollutants, and in photocatalysis .

- A new fluorobenzamidine has shown antitumor activity against breast cancer in mice via pro-apoptotic activity .

Environmental Chemistry

- Fluorinated compounds have been used in the detection of inorganic ions, organic pollutants, and pesticides .

- Fluorinated compounds have also been involved in the degradation of phenolic compounds, dyes, and antibiotics .

Polymer Chemistry

- Fluorinated polymers exhibit a unique combination of attributes, including chemical inertness, low surface energy, exceptional weather resistance, and intriguing electrical properties .

- A range of fluorinated polymer materials has been developed for a multitude of applications, including flexible electrodes, alternating current (AC) electroluminescent devices, energy storage capacitors, triboelectric nanogenerators, and lithium batteries .

Materials Chemistry

- Fluorescent nanomaterials derived from chitin via modification first strategy assisted by click chemistry have been efficiently prepared .

- Fluorescent chitin nanofibers (FChN), as a new type of promising fluorescent nanomaterials, exhibit the characteristics of low toxicity, biocompatibility, biodegradability, sustainability, high crystallinity and mechanical modulus .

Theoretical Chemistry

- Theoretical chemistry unites principles and concepts common to all branches of chemistry .

- Within the framework of theoretical chemistry, there is a systematization of chemical laws, principles and rules, their refinement and detailing, the construction of a hierarchy .

Quantum Chemistry

- Variational quantum algorithms (VQAs) have been used extensively for applications in quantum chemistry .

- Quantum Mechanics is how the world works at small scales: vital for understanding physics/chemistry. It can be used to model molecular behavior and speed up research .

Surface Chemistry

- Hydrophobic 3-(trifluoromethyl) phenethylamine hydroiodide (CF3PEAI) is introduced on the surface of perovskite films .

- By controlling the post-treatment of the passivation layers, the amphipathic passivation agent CF3PEAI can form 2D perovskite and go deeply into the films (>30 nm), which can further passivate the internal defects and improve the long-term stability of perovskite films .

Computational Chemistry

Safety And Hazards

Eigenschaften

IUPAC Name |

2-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHSPCNXRHNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401925 | |

| Record name | 2-Fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzamidine | |

CAS RN |

71204-93-8 | |

| Record name | 2-Fluorobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)